molecular formula C16H23BO2 B6616117 2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223053-11-8

2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6616117
CAS RN: 2223053-11-8
M. Wt: 258.2 g/mol
InChI Key: YCCHLJLPHDNRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as “TMD”, is a boronic acid-based compound that has been used in a variety of scientific research applications. TMD has been studied for its ability to bind to a variety of chemical compounds and its potential to be used in biochemical and physiological research.

Scientific Research Applications

TMD has been used in a variety of scientific research applications, such as drug discovery, drug metabolism, and protein-protein interactions. It has also been used to study the effects of various compounds on cellular signaling pathways. Additionally, TMD has been used to study the effects of drugs on the central nervous system and to identify potential new therapeutic targets.

Mechanism of Action

TMD binds to a variety of chemical compounds, including proteins and other biomolecules. Once bound, TMD can modulate the activity of the target molecule by altering its conformation or binding affinity. Additionally, TMD can act as a catalyst, accelerating biochemical reactions.
Biochemical and Physiological Effects
TMD has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and other biomolecules. Additionally, TMD has been shown to have an effect on cellular signaling pathways and can be used to study the effects of drugs on the central nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of using TMD in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, its ability to bind to a variety of chemical compounds makes it useful for studying biochemical and physiological effects. However, TMD is not particularly soluble in water and can be difficult to work with in certain experiments.

Future Directions

There are several potential future directions for TMD research. One possible direction is to study its potential use in drug delivery. Additionally, TMD could be used to study the effects of drugs on specific cellular pathways. Another potential direction is to explore its potential use in protein-protein interactions. Finally, TMD could be used to study the effects of various compounds on the central nervous system.

Synthesis Methods

TMD is synthesized through a multi-step process. The first step involves the reaction of 2-cyclopropyl-5-methylphenyl boronic acid with 2-chloro-5-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2,3-dichloro-5-methylphenyl bromide in the presence of a base such as sodium hydroxide. The final product is then purified and dried.

properties

IUPAC Name

2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-11-6-9-13(12-7-8-12)14(10-11)17-18-15(2,3)16(4,5)19-17/h6,9-10,12H,7-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCHLJLPHDNRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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